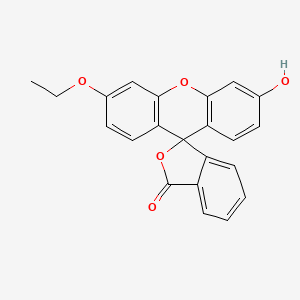![molecular formula C20H16N4O B12915146 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one CAS No. 62141-18-8](/img/structure/B12915146.png)
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. This unique structure imparts significant biological activity, making it a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for cell survival. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyrimidine rings.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring fused to the pyrazolo[3,4-d]pyrimidine core, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
62141-18-8 |
|---|---|
Fórmula molecular |
C20H16N4O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C20H16N4O/c1-14(19(25)15-8-4-2-5-9-15)18-17-12-23-24(20(17)22-13-21-18)16-10-6-3-7-11-16/h2-14H,1H3 |
Clave InChI |
VDEBMHZLSBMKKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


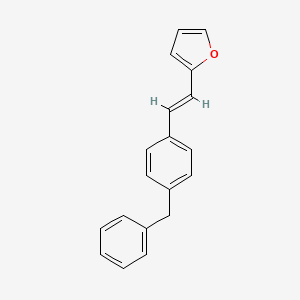
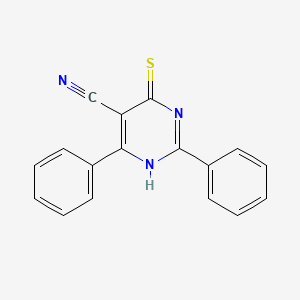
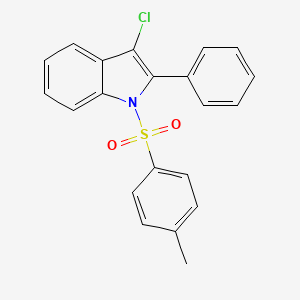
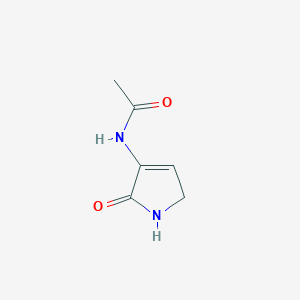
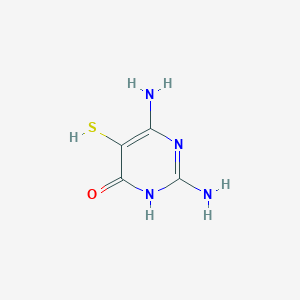
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
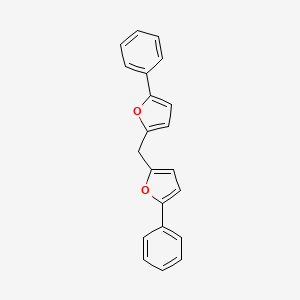
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
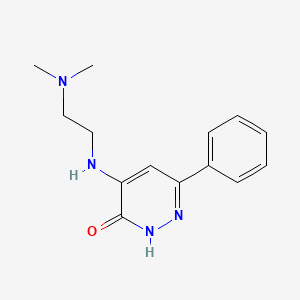
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
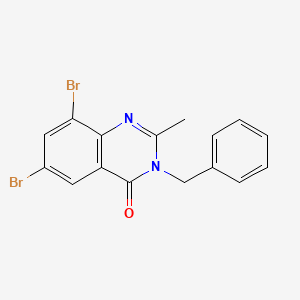
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)
